molecular formula C10H16O3 B1282174 Ethyl 1-acetylcyclopentane-1-carboxylate CAS No. 28247-15-6

Ethyl 1-acetylcyclopentane-1-carboxylate

Cat. No. B1282174
CAS RN: 28247-15-6
M. Wt: 184.23 g/mol
InChI Key: POZMOHUCPZIZCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of versatile reagents and key reactions such as carboethoxymethylation, ring-closing metathesis, and oxidative scission. For instance, ethyl (tributylstannyl)acetate is used for the carboethoxymethylation of functionalized pyridines, yielding dihydropyridines that are precursors for N-heterocycles . Another example is the diastereoselective synthesis of a functionalized cyclohexene skeleton using L-serine, ring-closing metathesis, and Grignard reactions . Additionally, oxidative scission of ethyl 2,2-dimethoxycyclopropanecarboxylates with lead tetraacetate has been reported to produce monoalkylated fumaric acid diesters and unusual anhydride bis-acetals .

Molecular Structure Analysis

The molecular structure of related acetylated derivatives has been studied using various spectroscopic techniques. For example, the structure of ethyl 1-acetyl-1H-indole-3-carboxylate was determined by X-ray crystallography, revealing a planar aromatic ring system and specific intermolecular interactions such as C—H⋯O and π⋯π stacking . Similarly, the structural and spectroscopic characteristics of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate were investigated using HPLC, X-ray, FT-IR, NMR, and MS .

Chemical Reactions Analysis

The chemical reactivity of acetylated ethyl esters involves various reactions such as acetylation, lithiation, and reactions with sodium hydroxide. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was acetylated to yield products with acetylation mainly occurring on nitrogen atoms in the ring . In another study, ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate underwent smooth lithiation at the 5-methyl position, leading to the formation of 5-functionalized 3-isoxazolyl carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetylated ethyl esters are influenced by their molecular structure and the nature of substituents. For example, the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, indicating potential applications in materials science . The crystal structure of ethyl 1-acetyl-1H-indole-3-carboxylate also suggests specific physical properties due to the directional intermolecular interactions present .

Scientific Research Applications

It’s important to note that the use of any chemical reagent in scientific research involves careful consideration of its properties, potential risks, and the experimental context. Researchers typically refer to peer-reviewed literature, safety data sheets, and other technical resources to guide their use of specific reagents .

If you have more specific information about the context or objectives of the research involving “Ethyl 1-acetylcyclopentane-1-carboxylate”, I might be able to provide more detailed information. Alternatively, you might consider consulting with a subject matter expert or a technical service provider .

  • Organic Synthesis

    • Ethyl 1-acetylcyclopentane-1-carboxylate is a chemical reagent that can be used in various fields of scientific research, including organic chemistry . Its exact applications would depend on the specific research context and objectives .
  • Medicinal Chemistry

    • This compound could potentially be used in medicinal chemistry for the synthesis of new drugs or therapeutic agents . Again, the specific applications would depend on the research objectives .
  • Materials Science

    • Ethyl 1-acetylcyclopentane-1-carboxylate could also be used in materials science, for example, in the synthesis of new materials or in the modification of existing materials .
  • Synthesis of Coumarin Derivatives

    • A study has shown that the condensation of ethyl cyanoacetate and salicylaldehyde could afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This suggests that Ethyl 1-acetylcyclopentane-1-carboxylate could potentially be used in similar reactions to synthesize coumarin derivatives .
  • Catalysis

    • Given its chemical structure, Ethyl 1-acetylcyclopentane-1-carboxylate could potentially be used as a ligand in catalysis . The specific applications would depend on the type of catalytic reaction and the desired outcomes .
  • Chemical Education

    • This compound could be used in chemical education, for example, in laboratory classes or demonstrations to illustrate specific chemical reactions or principles .

Safety And Hazards

Ethyl 1-acetylcyclopentane-1-carboxylate is classified under GHS07 for safety. It carries the signal word ‘Warning’ and has hazard statements H302, H312, and H332 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 1-acetylcyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-3-13-9(12)10(8(2)11)6-4-5-7-10/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZMOHUCPZIZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516495
Record name Ethyl 1-acetylcyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-acetylcyclopentane-1-carboxylate

CAS RN

28247-15-6
Record name Ethyl 1-acetylcyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-acetylcyclopentane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

27.2 g (0.4 mol) of sodium methoxide are initially introduced into 300 ml of DMF at approx. 40° C. and stirred. A mixture of 26 g (0.2 mol) of ethyl acetoacetate and 43 g (0.2 mol) of 1,4-dibromobutane is slowly added dropwise to this suspension and the reaction mixture is stirred for approx. 24 hours at this temperature. Towards the end of the reaction, the temperature may optionally be raised to 90° C. for a further hour. The precipitated sodium bromide is filtered out, the DMF removed and the residue fractionated. 29 g (78%) of 1-acetyl-1-cyclopentanecarboxylic acid ethyl ester are obtained. Bp.: 136° C. (1500 Pa); IR: 1745 cm−1 (C═O, ester), 1713 cm−1 (C═O, ketone); MS: m/e=142 (M−42), 114, 101, 96, 86, 67, 43.
Quantity
27.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-acetylcyclopentane-1-carboxylate
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Citations

For This Compound
5
Citations
M Toyota, S Terashima - Tetrahedron letters, 1989 - Elsevier
The Intramolecular Diels-Alder reactions of the dienynes readily obtainable from the aromatic aldehydes and ethyl 1-acetylcyclopentane-1-carboxylate, were found to proceed in a …
Number of citations: 39 www.sciencedirect.com
J Tng, J Lim, KC Wu, AJ Lucke, W Xu… - Journal of medicinal …, 2020 - ACS Publications
… Ethyl acetoacetate 5 was alkylated with 1,4-dibromobutane to install the cyclopentane ring in ethyl 1-acetylcyclopentane-1-carboxylate 6, which was brominated in situ giving ethyl 1-(2-…
Number of citations: 19 pubs.acs.org
G Bose, E Ullah, P Langer - Chemistry–A European Journal, 2004 - Wiley Online Library
… The cyclization of ethyl acetoacetate with 1,4-dibromobutane afforded ethyl 1-acetylcyclopentane-1-carboxylate (9). The keto group of 9 was protected by transformation into a ketal (10). …
NE Drysdale - 1985 - search.proquest.com
IMversity Microfilms International Page 1 IMversity Microfilms International 1 . 0 IS I - MICROCOPY RESOLUTION TEST CHART NATIONAL bureauofstandaf id s STANDARD …
Number of citations: 1 search.proquest.com
M Toyota, C Komori, M Ihara - Arkivoc, 2003 - pdfs.semanticscholar.org
… authors has demonstrated that the intramolecular Diels–Alder reactions of dienynes, I, readily available from the benzaldehyde derivatives and ethyl 1-acetylcyclopentane-1-carboxylate…
Number of citations: 12 pdfs.semanticscholar.org

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